4-Fluoro-N-methylaniline hydrochloride
CAS No.: 1175090-48-8
Cat. No.: VC2950510
Molecular Formula: C7H9ClFN
Molecular Weight: 161.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1175090-48-8 |
|---|---|
| Molecular Formula | C7H9ClFN |
| Molecular Weight | 161.6 g/mol |
| IUPAC Name | 4-fluoro-N-methylaniline;hydrochloride |
| Standard InChI | InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H |
| Standard InChI Key | NEIBCAKGXOJUMP-UHFFFAOYSA-N |
| SMILES | CNC1=CC=C(C=C1)F.Cl |
| Canonical SMILES | CNC1=CC=C(C=C1)F.Cl |
Introduction
Chemical Identity and Structure
Basic Information
4-Fluoro-N-methylaniline hydrochloride is an aromatic amine derivative consisting of a benzene ring with a fluoro substituent at the para position and a methylamino group, forming a salt with hydrochloric acid. Its fundamental properties are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1175090-48-8 |
| Molecular Formula | C₇H₉ClFN |
| Molecular Weight | 161.6 g/mol |
| IUPAC Name | 4-fluoro-N-methylaniline;hydrochloride |
| SMILES Notation | CNC1=CC=C(C=C1)F.Cl |
| Standard InChI | InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H |
| Standard InChIKey | NEIBCAKGXOJUMP-UHFFFAOYSA-N |
Table 1: Identification and structural information of 4-Fluoro-N-methylaniline hydrochloride
Structural Characteristics
The compound features a para-fluorinated benzene ring with a secondary amine functional group where one hydrogen atom is substituted with a methyl group. In the hydrochloride form, the nitrogen atom of the amine group is protonated, forming an ionic bond with the chloride ion. This structural arrangement significantly affects the compound's physicochemical properties and reactivity patterns.
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 4-Fluoro-N-methylaniline hydrochloride typically follows a two-step process:
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Preparation of the free base (4-Fluoro-N-methylaniline) through N-methylation of 4-fluoroaniline
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Salt formation by treating the free base with hydrochloric acid
The methylation step can be accomplished through several approaches, with the most common methods outlined below.
Direct Alkylation
Direct alkylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate, though this approach often requires careful control to prevent over-methylation.
Salt Formation
The hydrochloride salt is typically prepared by dissolving the free base in an appropriate solvent (often a polar organic solvent like methanol or ethanol) followed by the addition of hydrogen chloride solution or gas. The salt precipitates and can be isolated by filtration . This approach enhances water solubility and stability for storage purposes.
Physical and Chemical Properties
Solubility
As a hydrochloride salt, 4-Fluoro-N-methylaniline hydrochloride demonstrates enhanced water solubility compared to its free base form. This property makes it particularly useful in aqueous reaction media and biological studies.
Spectroscopic Properties
Spectroscopic data for similar compounds such as 4-fluoro-N-methylaniline hydrochloride (referred to as compound 3g in some literature) has been reported. NMR spectroscopy can be used to confirm the structure and purity of the compound .
Biological and Chemical Reactivity
Biotransformation Studies
4-Fluoro-N-methylaniline has been employed as a model compound in studies investigating the biotransformation pathways of secondary aromatic amines. These studies provide valuable insights into the metabolism of this class of compounds and their potential toxicological implications.
Enzymatic Interactions
Research has shown that enzymes like cytochromes P-450 and flavin-containing monooxygenases play crucial roles in metabolizing 4-Fluoro-N-methylaniline. Specifically, flavin-containing monooxygenase 1 (FMO1) can catalyze the formation of reactive intermediates from this compound, leading to products such as 4-N-methylaminophenol through processes including carbon oxidation and defluorination reactions.
The metabolic pathway can be summarized as follows:
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N-oxidation by FMO enzymes to form N-hydroxy metabolites
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Potential carbon oxidation at various positions of the ring
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Defluorination reactions leading to hydroxylated products
These transformation pathways are significant for understanding both the pharmacological and toxicological properties of the compound.
Applications and Research Significance
Chemical Synthesis Applications
Compounds like 4-Fluoro-N-methylaniline hydrochloride serve as valuable intermediates in the synthesis of more complex molecules, particularly in the preparation of pharmaceutical candidates. The reactivity of both the amine and fluoro functionalities provides opportunities for diverse chemical transformations .
Research Tool
As mentioned previously, the compound has utility as a model substrate in metabolism studies, helping researchers understand the biotransformation of secondary aromatic amines and their potential toxicological implications.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 4-Fluoro-N-methylaniline hydrochloride have been described in the literature, including:
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| 2-Fluoro-N-methylaniline | 1978-38-7 | C₇H₈FN | Fluoro at ortho position |
| 4-Chloro-N-methylaniline hydrochloride | 30953-65-2 | C₇H₉Cl₂N | Chloro instead of fluoro |
| 2-Bromo-4-fluoro-N-methylaniline hydrochloride | 1037138-94-5 | C₇H₈BrClFN | Additional bromo substituent |
| 4-Fluoro-2-iodo-N-methylaniline hydrochloride | - | C₇H₈ClFIN | Additional iodo substituent |
Table 2: Structural analogs of 4-Fluoro-N-methylaniline hydrochloride
Reactivity Comparisons
The position and nature of substituents on the aromatic ring significantly influence the chemical reactivity and biological properties of these compounds. For instance:
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Ortho-substituted derivatives (such as 2-Fluoro-N-methylaniline) often exhibit different reactivity patterns due to steric effects near the amine group
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Halogen substitution affects the electronic properties of the aromatic ring, with fluorine being more electronegative but less polarizable than other halogens
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The presence of multiple substituents can create unique reactivity profiles that may be exploited in synthetic applications
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